molecular formula C12H9N5S B10955914 2,6-diamino-4-(4-pyridyl)-4H-thiin-3,5-dicarbonitrile

2,6-diamino-4-(4-pyridyl)-4H-thiin-3,5-dicarbonitrile

Cat. No.: B10955914
M. Wt: 255.30 g/mol
InChI Key: SDDJYGNIRSAJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE is a complex organic compound that features a pyridine ring and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the direct amination of 4-methylpyridine with sodium amide in a tetralin solution can yield intermediates that are further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, which is crucial in its potential anticancer properties . The pathways involved often include the inhibition of DNA synthesis and repair mechanisms, leading to cell death in cancerous cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE is unique due to its thiopyran ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for developing new materials and studying complex biochemical interactions.

Properties

Molecular Formula

C12H9N5S

Molecular Weight

255.30 g/mol

IUPAC Name

2,6-diamino-4-pyridin-4-yl-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C12H9N5S/c13-5-8-10(7-1-3-17-4-2-7)9(6-14)12(16)18-11(8)15/h1-4,10H,15-16H2

InChI Key

SDDJYGNIRSAJLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N

Origin of Product

United States

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